molecular formula C18H15ClFNO B5725694 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

Cat. No.: B5725694
M. Wt: 315.8 g/mol
InChI Key: OYSCWDRDDMFHMP-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxynaphthalene moiety attached to the nitrogen atom of the aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Methoxynaphthalene Introduction: The intermediate amine is then reacted with 2-methoxynaphthalene under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The chloro and fluoro substituents, along with the methoxynaphthalene moiety, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the methoxynaphthalene moiety.

    2-methoxynaphthalene: Contains the methoxynaphthalene moiety but lacks the aniline group.

    4-chloro-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a fluoro group.

Uniqueness

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is unique due to the combination of its substituents and the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-17(20)16(19)10-13/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSCWDRDDMFHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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